molecular formula C14H16N2O2 B1407197 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1367714-36-0

5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1407197
CAS RN: 1367714-36-0
M. Wt: 244.29 g/mol
InChI Key: FLAPIRAFFQXPIH-UHFFFAOYSA-N
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Description

5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid, also known as TPCA-1, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating the immune response, inflammation, and cell survival.

Scientific Research Applications

Synthesis and Structural Investigations

The compound has been a subject of interest due to its versatile applications in medicinal chemistry and material science. For instance, studies have explored its role in the synthesis of antiallergic agents, where derivatives have shown remarkable potency, surpassing that of disodium cromoglycate in animal models (Nohara et al., 1985). Similarly, its involvement in the functionalization reactions of various carboxylic acid and acid chloride derivatives with aminophenols highlights its significance in creating compounds with potential therapeutic applications (Yıldırım & Kandemirli, 2006).

Medicinal Chemistry and Pharmacology

In pharmacological research, modifications of the pyrazole nucleus have led to the development of potent angiotensin II antagonists, showcasing the compound's potential in addressing cardiovascular diseases (Almansa et al., 1997). Additionally, its derivatives have been evaluated for their non-linear optical properties, suggesting applications beyond medicinal chemistry into materials science (Chandrakantha et al., 2013).

Bioactivity and Antifungal Properties

The compound's framework has also been manipulated to enhance bioactivity against fungal strains, with certain derivatives displaying significant antifungal activity. This suggests its potential in agricultural science and crop protection, contributing to the development of more efficient fungicides (Liu et al., 2020).

Analgesic and Anti-inflammatory Agents

Research has been directed towards synthesizing derivatives as new analgesic and anti-inflammatory agents, indicating the compound's utility in creating medications with reduced ulcerogenic potential, a critical consideration in drug design (Gokulan et al., 2012).

Antibacterial Activity

The structural adaptability of the compound has enabled the synthesis of derivatives with pronounced antibacterial activities against a spectrum of bacterial strains, demonstrating its potential in combating bacterial infections and resistance (Akbas et al., 2005).

properties

IUPAC Name

3-(2,3,5,6-tetramethylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-7-5-8(2)10(4)13(9(7)3)11-6-12(14(17)18)16-15-11/h5-6H,1-4H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAPIRAFFQXPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NNC(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
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5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid

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